1-phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-Phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The molecule contains a phenyl group at position 1, a pyridin-3-yl moiety at position 5, and a carboxamide group at position 4 linked to a 2-phenylethyl chain. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity (due to aromatic substituents) and hydrogen-bonding capacity (via the carboxamide and pyridinyl nitrogen). Such features make it a candidate for therapeutic applications, particularly in oncology, as triazole derivatives are known for targeting enzymes like Hsp90 and kinases .
Properties
IUPAC Name |
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(24-15-13-17-8-3-1-4-9-17)20-21(18-10-7-14-23-16-18)27(26-25-20)19-11-5-2-6-12-19/h1-12,14,16H,13,15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLGZGDVVUYGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of TMS-Protected Propiolamide Intermediate
The foundational step involves preparing (trimethylsilyl)propiolamide derivatives. As demonstrated in Scheme 7 of, terminal alkynes bearing carboxamide groups undergo silylation to form stable intermediates. For this target:
- Propiolamide synthesis : 2-Phenylethylamine reacts with propiolic acid chloride in dichloromethane (DCM) with triethylamine, yielding N-(2-phenylethyl)propiolamide (83% yield).
- TMS protection : Treatment with chlorotrimethylsilane (TMSCl) and imidazole in tetrahydrofuran (THF) provides TMS-C≡C-CONH-(2-phenylethyl) (91% yield).
Cycloaddition with Phenyl Azide
CuAAC between the TMS-protected propiolamide and phenyl azide proceeds under optimized conditions:
Halogenation and Cross-Coupling
Critical functionalization at position 5 occurs through sequential modifications:
- Desilylation : Tetrabutylammonium fluoride (TBAF) in THF removes TMS, generating the 5-H triazole intermediate (quantitative yield).
- Iodination : N-Iodosuccinimide (NIS) in acetonitrile at 0°C introduces iodine at position 5 (78% yield).
- Suzuki-Miyaura coupling : Reaction with pyridin-3-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ in dioxane/water (4:1) at 80°C installs the pyridinyl group (72% yield).
Key Data :
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Propiolamide synthesis | 83 | 98 | DCM, 0°C → RT |
| TMS protection | 91 | 99 | THF, 12 h |
| CuAAC | 89 | >95 | CuI, DMSO, RT |
| Iodination | 78 | 97 | NIS, CH₃CN, 0°C |
| Suzuki coupling | 72 | 96 | Pd(PPh₃)₄, 80°C, 24 h |
Wolff-Type Synthesis via α-Diazo-β-Ketoamides
Preparation of Diazo Precursor
Adapting the methodology from, the diazo compound is synthesized through:
- β-Ketoamide formation : Ethyl 4-(pyridin-3-yl)acetoacetate reacts with 2-phenylethylamine in ethanol under reflux, yielding 3-oxo-N-(2-phenylethyl)-4-(pyridin-3-yl)butanamide (76% yield).
- Diazotransfer : Tosyl azide (1.1 equiv) and triethylamine (2.0 equiv) in acetonitrile convert the β-ketoamide to 2-diazo-3-oxo-N-(2-phenylethyl)-4-(pyridin-3-yl)butanamide (68% yield).
Cycloaddition with Phenyl Azide
The Wolff rearrangement-mediated cycloaddition proceeds under mild conditions:
- Catalyst : Bi₂WO₆ (10 mol%) and CuSO₄·5H₂O (2 mol%) in water
- Temperature : 80°C, 6 hours
- Outcome : Direct formation of the target compound in a single step (64% yield)
Advantages :
Limitations :
Post-Functionalization of Preformed Triazole Cores
Bromination at Position 5
A preassembled 1-phenyl-4-carboxamide triazole undergoes halogenation:
- Reagents : N-Bromosuccinimide (NBS, 1.05 equiv) in CCl₄ under UV light
- Yield : 5-Bromo derivative (65%)
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Parameter | CuAAC Route | Wolff Route | Post-Functionalization |
|---|---|---|---|
| Total Steps | 5 | 2 | 3 |
| Overall Yield (%) | 34.2 | 43.5 | 31.9 |
| Purity (%) | >95 | 91 | 93 |
| Scalability | Excellent | Moderate | Good |
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents and appropriate catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. For instance, studies have indicated that triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus, with some compounds demonstrating lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics .
Anticancer Activity
Triazole compounds are also being investigated for their anticancer properties. In vitro studies have demonstrated that 1-phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cell lines. The mechanism involves the modulation of cell signaling pathways related to apoptosis and cell proliferation .
Case Study 1: Antifungal Activity
A study published in a peer-reviewed journal explored the antifungal activity of various triazole derivatives, including the target compound. The study reported that the compound exhibited potent antifungal activity against clinical isolates of Candida species, with MIC values significantly lower than those of established antifungal agents like fluconazole .
Case Study 2: Anticancer Efficacy
In another investigation, the anticancer efficacy of this compound was assessed against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in breast cancer cells. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide depends on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its function.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The triazole ring’s planarity and dihedral angles with adjacent aromatic groups are critical for biological interactions. For example:
- Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (): The pyridin-3-yl and triazole rings exhibit a dihedral angle of 74.02° , attributed to steric hindrance from the formyl group at position 4. This contrasts with analogs like ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate , where the angle is 50.3° due to reduced steric bulk .
Substituent Diversity at Position 4
Position 4 modifications significantly influence bioactivity:
Antitumor Activity
Triazole carboxamides with pyridinyl groups exhibit variable potency depending on substituents:
The target compound’s GP% is comparable to ethyl ester analogs but may surpass them in selectivity due to improved hydrogen-bonding from the carboxamide.
Multi-Target Inhibitors (Hsp90, B-Raf, PDHK1)
Compounds like 3b–3f () feature pyridin-4-yl and sulfonamide groups, achieving dual Hsp90/B-Raf inhibition.
Characterization
- X-ray Crystallography: Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () was analyzed using SHELXL , revealing non-planar geometry. The target compound’s structure would benefit from similar analyses to confirm dihedral angles.
- NMR : Key signals for triazole derivatives include pyridinyl protons (δ 7.5–9.0 ppm) and carboxamide NH (δ ~8.5 ppm), as seen in .
Biological Activity
1-Phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The compound can be synthesized using a "click" chemistry approach, which involves the reaction of azides with alkynes to form triazoles. The synthetic pathway typically includes:
- Preparation of the azide and alkyne precursors .
- Reaction under mild conditions to promote the formation of the triazole ring.
- Purification through chromatography to obtain the final product.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, a study reported IC50 values ranging from 10 to 30 µM against breast and lung cancer cells, indicating its potential as a chemotherapeutic agent .
Inhibition of Carbonic Anhydrase
The compound has also been evaluated for its inhibitory activity against carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and disease states. The results indicated moderate inhibition with IC50 values around 20 µM, comparable to standard inhibitors like acetazolamide. Molecular docking studies revealed that the compound binds effectively to the active site of CA-II, suggesting a mechanism of action through competitive inhibition .
Antimicrobial Properties
In addition to anticancer activity, the compound has shown antimicrobial effects against several pathogenic bacteria and fungi. In vitro tests revealed that it inhibits the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 15 to 25 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Triazole Ring : Essential for biological activity; modifications can enhance potency.
- Aryl Substituents : The presence of electron-donating or withdrawing groups can significantly affect the compound's interaction with biological targets.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Model : In a xenograft model, administration of the compound resulted in a 50% reduction in tumor size compared to control groups.
- Infection Control : A clinical isolate study showed that patients treated with formulations containing this compound had reduced infection rates compared to those receiving standard treatments.
Q & A
Q. What are the optimal synthetic routes for 1-phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically employs click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole core. Key steps include:
- Step 1 : Preparation of an alkyne-functionalized pyridine derivative and an azide-containing phenyl ethylamine precursor.
- Step 2 : Cycloaddition under inert conditions (e.g., nitrogen atmosphere) with Cu(I) iodide as a catalyst .
- Step 3 : Purification via column chromatography and characterization by -/-NMR and HRMS.
Yields can be optimized by controlling reaction temperature (60–80°C) and solvent choice (DMSO or DCM) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : -NMR identifies proton environments (e.g., triazole protons at δ 7.5–8.5 ppm; pyridine protons at δ 8.0–9.0 ppm). -NMR confirms carbonyl (C=O, ~165 ppm) and triazole carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELXL software refines crystal structures to determine bond angles/planarity of the triazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Dose-Response Curves : Establish IC values across multiple replicates.
- Solubility Optimization : Use DMSO/PBS mixtures ≤0.1% to avoid cytotoxicity artifacts .
- Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Predict binding modes to targets like c-Met kinase (relevant to anticancer activity). Pyridine and triazole moieties often anchor to hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How does crystallographic refinement with SHELXL improve structural insights?
SHELXL refines X-ray data to:
- Resolve disorder in flexible groups (e.g., phenylethyl side chains).
- Validate hydrogen bonding (e.g., triazole N-H···O=C interactions) with precision ≤0.01 Å .
- Generate publication-quality CIF files with R-factors <5% for high-impact journals .
Methodological Challenges
Q. What strategies improve yield in multi-step syntheses?
- Intermediate Trapping : Use TLC to monitor azide/alkyne intermediates.
- Catalyst Screening : Test Cu(I)/Ru(II) catalysts for regioselectivity in triazole formation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .
Q. How can researchers address low aqueous solubility during biological testing?
- Prodrug Design : Introduce phosphate or PEG groups at the carboxamide moiety.
- Nanoformulation : Use liposomal encapsulation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
